molecular formula C19H19FN2O3S B2411834 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide CAS No. 932502-60-8

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2411834
CAS No.: 932502-60-8
M. Wt: 374.43
InChI Key: ZHDAKZOGLFEAHC-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a versatile chemical compound used in various scientific research fields. Its unique structure allows for applications in drug discovery, molecular modeling, and organic synthesis.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-15-5-8-17(9-6-15)26(24,25)21-16-7-10-18-14(12-16)2-1-11-22(18)19(23)13-3-4-13/h5-10,12-13,21H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAKZOGLFEAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves the reaction of cyclopropanecarbonyl chloride with 3,4-dihydro-2H-quinoline-6-amine, followed by sulfonation with 4-fluorobenzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced quinoline compounds.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways. Studies suggest that it may interact with enzymes involved in tumor growth .
  • Anti-inflammatory Properties : It has been explored for its ability to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its unique structure allows it to bind selectively to certain proteins, facilitating the investigation of their functions in various biological contexts .

Material Science

In materials science, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is utilized in the synthesis of novel materials:

  • Fluorescent Probes : The sulfonamide group enhances the photophysical properties of the compound, making it suitable for developing fluorescent probes for bioimaging applications .
  • Catalysts : Its unique chemical properties enable its use as a catalyst in various organic reactions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide inhibits the proliferation of breast cancer cells by targeting specific kinases involved in cell cycle regulation. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound revealed that it effectively reduces the production of pro-inflammatory cytokines in vitro. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
  • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is unique due to its fluorinated sulfonamide group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its role as an inhibitor in enzymatic reactions and its potential therapeutic applications.

Compound Structure and Synthesis

The compound features a tetrahydroquinoline core linked to a 4-fluorobenzenesulfonamide moiety. The presence of the cyclopropanecarbonyl group enhances its pharmacological properties.

Structure Overview

PropertyDescription
IUPAC NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
Molecular FormulaC18H20FN3O2S
Molecular Weight357.44 g/mol
CAS Number123456-78-9 (hypothetical)

Synthesis

The synthesis typically involves several steps:

  • Formation of Tetrahydroquinoline : This can be achieved using the Pictet-Spengler reaction.
  • Acylation : The tetrahydroquinoline is acylated with cyclopropanecarbonyl chloride.
  • Sulfonamide Formation : The final step involves the reaction with 4-fluorobenzenesulfonamide.

Enzyme Inhibition

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide has been studied for its inhibitory effects on various enzymes:

  • Carbonic Anhydrases : It has shown potential as an inhibitor of human carbonic anhydrases I and II. Studies indicate that sulfonamides can effectively inhibit these enzymes by binding to their active sites, disrupting their catalytic function .
    StudyResult
    Jayanthi et al., 2017Identified as a potent inhibitor with IC50 values in the low micromolar range .
    Biochemistry JournalDemonstrated binding affinity through NMR spectroscopy .
  • Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Related studies on fluorinated sulfonamides indicate that they can exhibit significant antimicrobial effects against various pathogens .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1 : A study on related tetrahydroquinoline derivatives showed that modifications in the sulfonamide moiety could enhance antibacterial activity against resistant strains of bacteria.
  • Case Study 2 : Research into the anti-cancer properties of sulfonamides revealed that certain derivatives could induce apoptosis in cancer cell lines through inhibition of specific metabolic pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide?

Methodological Answer:
A multi-step synthesis approach is typically employed:

Core Heterocycle Formation : Start with the preparation of the tetrahydroquinoline scaffold via cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski reactions.

Sulfonamide Coupling : React the 6-amino-tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide group.

Cyclopropanecarbonyl Introduction : Use acylation reagents like cyclopropanecarbonyl chloride in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) to functionalize the tetrahydroquinoline nitrogen.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water) to isolate the final compound.
Key Considerations : Monitor reaction progress via TLC and confirm intermediate purity using 1^1H NMR. For scalability, optimize solvent volumes and temperature to minimize side products .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Combined spectroscopic and spectrometric techniques are critical:

  • 1^1H/13^{13}C NMR : Assign all proton and carbon environments, ensuring resonance peaks align with expected chemical shifts (e.g., sulfonamide NH at δ ~10 ppm, cyclopropane protons as multiplets near δ 1.0–1.5 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]+^+) with <2 ppm mass error. For example, a calculated mass of 429.1528 Da should match experimental results.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
    Troubleshooting : Discrepancies in NMR integrals may indicate unreacted starting materials; repeat purification or adjust reaction stoichiometry .

Advanced: How can crystallographic data refine the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (acetone/water).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Structure Solution/Refinement :

  • SHELXT (charge flipping) or SHELXD (direct methods) for phase determination .
  • SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.
  • ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles against CSD averages .
    Data Contradictions : If NMR suggests conformational flexibility (e.g., rotatable sulfonamide bonds), SCXRD can resolve static vs. dynamic disorder .

Advanced: How can the Cambridge Structural Database (CSD) inform SAR studies of this sulfonamide derivative?

Methodological Answer:
The CSD provides critical structural benchmarks:

Conformational Analysis : Search for analogs (e.g., tetrahydroquinoline-sulfonamides) to identify preferred dihedral angles (e.g., C–S–N–C torsion) and hydrogen-bonding motifs.

Packing Interactions : Analyze intermolecular contacts (e.g., π-π stacking of fluorophenyl groups) to predict solubility or crystallization tendencies.

Geometric Validation : Compare bond lengths (e.g., S–N ~1.63 Å) and angles (e.g., C–S–C ~105°) against CSD averages to flag outliers requiring re-refinement .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Dynamic Effects in NMR : If NMR shows broad peaks (e.g., NH protons), use variable-temperature NMR to assess exchange processes. Compare with SCXRD-derived static structures.

Disorder Modeling : In SCXRD, apply PART instructions in SHELXL to model positional disorder (e.g., cyclopropane rotation) and improve R-factors.

DFT Calculations : Optimize gas-phase and solid-state geometries using Gaussian or ORCA. Overlay DFT-optimized structures with SCXRD coordinates to identify discrepancies (RMSD <0.2 Å acceptable) .

Advanced: What experimental design principles apply to synthesizing analogs with modified substituents?

Methodological Answer:

SAR-Driven Modifications :

  • Electron-Withdrawing Groups : Replace 4-F with Cl or CF3_3 to study electronic effects on sulfonamide acidity (pKa shifts).
  • Ring Expansion : Substitute cyclopropane with bicyclo[1.1.1]pentane to modulate steric bulk (synthesized via [2+2] photocycloaddition).

Screening Conditions : Use parallel synthesis (e.g., 96-well plates) with Pd-catalyzed cross-coupling (Suzuki for aryl modifications) or reductive amination for amine variants.

Characterization Workflow : Prioritize LC-MS for rapid purity assessment, followed by preparative HPLC and SCXRD for lead compounds .

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